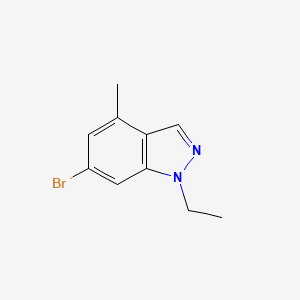

6-bromo-1-ethyl-4-methyl-1H-indazole

Vue d'ensemble

Description

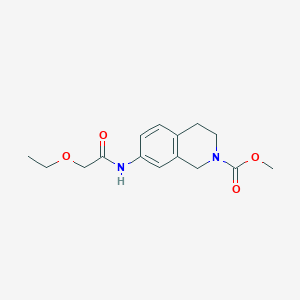

6-bromo-1-ethyl-4-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .

Synthesis Analysis

The synthesis of 6-bromo-1-ethyl-4-methyl-1H-indazole involves several stages. The reaction conditions include the use of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate with hydrogen chloride in methanol and water at 60 degrees Celsius for 8 hours . This is followed by a reaction with sodium hydrogen carbonate in methanol and water at a pH of 8 .Molecular Structure Analysis

The molecular structure of 6-bromo-1-ethyl-4-methyl-1H-indazole is represented by the empirical formula C8H7BrN2 . The molecular weight of this compound is 211.06 . The SMILES string representation of this compound is CC1=CC (Br)=CC2=C1C=NN2 .Chemical Reactions Analysis

The chemical reactions involving 6-bromo-1-ethyl-4-methyl-1H-indazole are complex and involve a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-bromo-1-ethyl-4-methyl-1H-indazole include a boiling point of 293.6±13.0 °C, a density of 1.60±0.1 g/cm3, and a pKa of 0.66±0.30 . The compound is a solid at room temperature .Safety and Hazards

Orientations Futures

Indazole derivatives have been used in recent medical research and development studies for the treatment of osteoporosis, inflammatory diseases, and neurodegenerative disorders . The medicinal properties of indazole and its derivatives are expected to be explored further in the future for the treatment of various pathological conditions .

Mécanisme D'action

Target of Action

6-Bromo-1-ethyl-4-methyl-1H-indazole is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The compound’s primary targets are human cancer cells lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . It also targets proangiogenic cytokines associated with tumor development .

Mode of Action

The compound interacts with its targets by hindering their viability . It shows inhibitory activity on the viability of HEP3BPN 11 (liver) cells, comparable to the standard methotrexate . Additionally, it exhibits potent antiangiogenic activity against TNFα, VEGF, EGF, IGF1, TGFb, and leptin .

Biochemical Pathways

The affected pathways involve the inhibition of proangiogenic cytokines associated with tumor development . The compound’s action results in downstream effects such as the reduction of angiogenesis, which is a critical process in tumor growth and metastasis .

Result of Action

The compound’s action results in significant molecular and cellular effects. It hinders the viability of specific human cancer cell lines . It also exhibits antioxidant activities, as demonstrated by its DPPH, hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

Propriétés

IUPAC Name |

6-bromo-1-ethyl-4-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-3-13-10-5-8(11)4-7(2)9(10)6-12-13/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLGZGMRTZKFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=N1)C(=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2788330.png)

![Methyl 2-{[2-(anilinocarbonyl)hydrazino]sulfonyl}benzenecarboxylate](/img/structure/B2788331.png)

![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2788337.png)

![[2-(Cyclohex-1-en-1-yl)ethyl][(thiophen-2-yl)methyl]amine](/img/structure/B2788339.png)

![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2788345.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2788348.png)

![1-Cyclopentyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2788351.png)